molecular formula C8H10FNO B6600238 (3-amino-5-fluoro-2-methylphenyl)methanol CAS No. 1378656-16-6

(3-amino-5-fluoro-2-methylphenyl)methanol

Cat. No.: B6600238
CAS No.: 1378656-16-6
M. Wt: 155.17 g/mol
InChI Key: ZCNLQUUYILMLPQ-UHFFFAOYSA-N
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Description

(3-amino-5-fluoro-2-methylphenyl)methanol is a chemical compound with the CAS Registry Number 1378656-16-6 and a molecular weight of 155.17 g/mol . Its molecular formula is C8H10FNO . This compound is an amino-substituted benzyl alcohol derivative that serves as a valuable building block in organic and pharmaceutical research. As a multifunctional intermediate, it contains both an amino group and a hydroxymethyl group on an aromatic ring, which allows it to be used in various synthetic transformations. The presence of these functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly in medicinal chemistry. The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can order this compound from suppliers like Aaron Chemicals, who offer it in quantities ranging from 50mg to 5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-5-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNLQUUYILMLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 5 Fluoro 2 Methylphenyl Methanol

Precursor-Based Synthetic Routes

The construction of the (3-amino-5-fluoro-2-methylphenyl)methanol molecule is highly dependent on the selection of appropriate starting materials and the sequence of functional group transformations.

Synthesis from Nitro-Substituted Aromatic Precursors

A common and effective strategy commences with a nitro-substituted aromatic precursor. This route leverages the nitro group's role as a precursor to the amine functionality. A representative synthesis begins with 5-fluoro-2-methylbenzoic acid.

The initial step involves the nitration of 5-fluoro-2-methylbenzoic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (e.g., -5 to 0 °C) to regioselectively install a nitro group, yielding 3-fluoro-2-methyl-5-nitrobenzoic acid. organic-chemistry.orggoogle.com To facilitate the subsequent reduction of the carboxylic acid, it is often converted to an ester, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate. This esterification can be carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride (SOCl₂), followed by heating under reflux. google.com

With the key intermediate, methyl 5-fluoro-2-methyl-3-nitrobenzoate, in hand, the next phase involves two critical reduction steps. The nitro group is reduced to an amino group, and the ester is reduced to a primary alcohol. While these can sometimes be performed concurrently, a stepwise approach is often preferred for better control and yield. The nitro group can be selectively reduced using various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or by using a chemical reductant like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney Nickel. google.comwikipedia.org This step yields methyl 3-amino-5-fluoro-2-methylbenzoate. The final transformation is the reduction of the ester group to the benzyl (B1604629) alcohol moiety, typically accomplished with a powerful hydride reducing agent like lithium aluminium hydride (LiAlH₄).

Table 1: Example Reaction Sequence from Nitro-Precursor

Step Starting Material Reagents & Conditions Product
Nitration 5-Fluoro-2-methylbenzoic acid conc. HNO₃, conc. H₂SO₄, -5 to 0 °C 3-Fluoro-2-methyl-5-nitrobenzoic acid
Esterification 3-Fluoro-2-methyl-5-nitrobenzoic acid Methanol, SOCl₂, Reflux Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Nitro Reduction Methyl 5-fluoro-2-methyl-3-nitrobenzoate H₂ (g), Pd/C, Ethyl acetate (B1210297) Methyl 3-amino-5-fluoro-2-methylbenzoate

| Ester Reduction | Methyl 3-amino-5-fluoro-2-methylbenzoate | LiAlH₄, Tetrahydrofuran (B95107) | this compound |

Synthesis from Carboxylic Acid Derivatives (e.g., reduction of 3-amino-5-fluoro-2-methylbenzoic acid)

This pathway also utilizes a carboxylic acid derivative but focuses on performing the reduction of the acid functionality as the final key step. The required precursor, 3-amino-5-fluoro-2-methylbenzoic acid, is not commonly available and is typically synthesized from its nitro analogue, 3-fluoro-2-methyl-5-nitrobenzoic acid. organic-chemistry.org

The synthesis of the amino acid precursor is achieved by the reduction of the nitro group of 3-fluoro-2-methyl-5-nitrobenzoic acid. A standard method for this transformation is catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent like ethyl acetate and stirred under a hydrogen atmosphere with a catalyst, such as 5% palladium on carbon (Pd/C), until the reaction is complete. wikipedia.orgorganic-chemistry.org

Once 3-amino-5-fluoro-2-methylbenzoic acid is obtained, the final step is the reduction of the carboxylic acid group to the primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are less reactive than their corresponding esters or aldehydes. Lithium aluminium hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to this compound in a suitable ethereal solvent like tetrahydrofuran (THF).

Halogenation and Subsequent Functionalization Strategies

An alternative approach involves building the molecule through halogenation and subsequent functionalization, often employing organometallic intermediates. A hypothetical route could begin with a suitably halogenated and methylated arene, such as 1-bromo-5-fluoro-2-methylbenzene.

This strategy could employ a Directed Ortho-Metalation (DoM) reaction. harvard.edugoogle.com In this approach, a functional group on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to an adjacent ortho position. researchgate.net For 1-bromo-5-fluoro-2-methylbenzene, the directing power of the substituents would need to be carefully considered to achieve the desired regioselectivity for lithiation. Following the formation of the aryllithium intermediate, it can be reacted with an electrophile to introduce a new functional group.

To construct the target molecule, the aryllithium intermediate could be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce an aldehyde group. This would be followed by nitration and subsequent reduction of both the nitro and aldehyde groups to yield the final product. This pathway is more complex due to the need for precise control over regioselectivity during the metalation and subsequent aromatic substitution steps.

Reductive Pathways to the Benzyl Alcohol Moiety

The formation of the benzyl alcohol group is a critical step in the synthesis of this compound. This is typically accomplished by the reduction of a carbonyl group, such as an ester, aldehyde, or carboxylic acid.

Hydride Reduction Methodologies (e.g., employing lithium aluminium hydride)

Hydride-based reducing agents are widely used for the conversion of carbonyl compounds to alcohols. Lithium aluminium hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, and aldehydes to primary alcohols. In the synthesis of this compound from either the methyl ester google.com or the carboxylic acid derivative organic-chemistry.org, LiAlH₄ in an anhydrous ether solvent like THF is a standard and effective method.

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, commonly used for reducing aldehydes and ketones. If the synthetic route proceeds via a (3-amino-5-fluoro-2-methyl)benzaldehyde intermediate, NaBH₄ would be an excellent choice for the final reduction step, often performed in an alcoholic solvent like methanol or ethanol (B145695). Its milder nature offers the advantage of compatibility with a wider range of functional groups compared to LiAlH₄.

Table 2: Common Hydride Reagents for Benzyl Alcohol Formation

Reagent Precursor Functional Group Typical Solvent Notes
Lithium aluminium hydride (LiAlH₄) Carboxylic Acid, Ester Tetrahydrofuran (THF), Diethyl ether Highly reactive, non-selective. Requires anhydrous conditions and careful workup.

| Sodium borohydride (NaBH₄) | Aldehyde, Ketone | Methanol, Ethanol | Milder, more selective. Can be used in protic solvents. |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a versatile reduction method in organic synthesis. It is particularly effective for the reduction of nitro groups to amines. As described in the precursor-based routes, reducing a nitro-substituted intermediate to form the 3-amino group is a key step. This is commonly achieved using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgorganic-chemistry.org

Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of Raney Nickel provides an effective method for nitro group reduction without the need for high-pressure hydrogenation equipment. google.com

While catalytic hydrogenation is also used to reduce aldehydes to alcohols, its application for the reduction of carboxylic acids or esters to alcohols typically requires more forcing conditions (high pressure and temperature) and specialized catalysts. Therefore, it is more commonly employed for the nitro group reduction step in the synthesis of this compound.

Amination Strategies

The introduction of the amino group at the C3 position, meta to the hydroxymethyl group and ortho to the methyl group, requires careful regiochemical control. Two primary strategies, reductive amination and directed ortho-metalation, offer potential pathways.

Reductive Amination Routes

While classical reductive amination involves the reaction of an amine with a carbonyl compound masterorganicchemistry.com, a more relevant strategy for this target involves the reduction of a nitro group precursor. A plausible synthetic route commences with a substituted nitrobenzaldehyde, which can be subsequently reduced to form both the amine and alcohol functionalities.

A key intermediate for this approach is 5-fluoro-2-methyl-3-nitrobenzaldehyde uni.lu. The synthesis of this precursor would likely begin with 3-fluoro-2-methyltoluene, which would undergo nitration followed by selective oxidation of the methyl group to an aldehyde, or formylation of the aromatic ring.

Once the nitro-aldehyde intermediate is obtained, the final step is a double reduction. The nitro group is reduced to an amine, and the aldehyde is reduced to a primary alcohol. These reductions can be performed simultaneously or sequentially.

Catalytic Hydrogenation: A common method for nitro group reduction is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate. googleapis.com This method is often chemoselective for the nitro group, but conditions can be adjusted to also reduce the aldehyde.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the nitro group and the aldehyde, typically in a solvent like tetrahydrofuran (THF). orgsyn.orggoogle.com However, controlling the reaction and potential side reactions is crucial. Sodium borohydride (NaBH₄) is generally milder and primarily used for aldehyde reduction, often in alcoholic solvents. nih.govgoogle.com A stepwise approach, reducing the aldehyde first with NaBH₄ followed by catalytic hydrogenation of the nitro group, could offer better control.

ReagentTarget Functional GroupTypical ConditionsReference(s)
Catalytic Hydrogenation (H₂, Pd/C) Nitro to AmineMethanol or DMF, H₂ pressure (e.g., 50 psi) googleapis.com
Lithium Aluminum Hydride (LiAlH₄) Aldehyde/Carboxylic Acid to AlcoholTHF, 0 °C to room temperature orgsyn.orgprepchem.com
Sodium Borohydride (NaBH₄) Aldehyde to AlcoholMethanol or Ethanol, 0 °C to room temperature nih.govgoogle.com

This table is interactive. Click on the headers to sort.

This reductive approach starting from a nitro-aldehyde precursor represents a convergent and efficient pathway to the target molecule.

Directed Ortho-Metalation Strategies for Amine Introduction

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org For the synthesis of this compound, several DMGs could theoretically be employed.

A plausible DoM strategy could start with a protected aniline (B41778), for example, N-pivaloyl-3-fluoro-2-methylaniline. In this scenario, the pivaloyl group (-CONHC(CH₃)₃) would act as the primary DMG. Both the fluorine atom and the directing group would activate the C4 position for lithiation. Subsequent quenching with an electrophilic aminating reagent would introduce the amino group. However, the more powerful directing effect would likely be from the pivaloyl group, making the introduction of a group at the desired C5 position challenging.

Alternatively, using fluorine as a DMG is a known strategy. researchgate.net Starting with 1-fluoro-2-methyl-5-(methoxymethyl)benzene, the fluorine atom could direct lithiation to the C2 and C6 positions. The existing methyl and methoxymethyl groups would sterically hinder the C2 position, potentially favoring lithiation at C6. Subsequent reaction with an electrophilic aminating agent like a dialkylaminyl halide or an N-alkoxyamine could install the amino group, which would then require deprotection. This route is more speculative and would require significant optimization to achieve the desired regioselectivity over other potential lithiation sites. uwindsor.ca

Methylation and Fluorination Methodologies

Regioselective Methylation Techniques

Introducing the methyl group at the C2 position regioselectively on a pre-formed 3-amino-5-fluorophenyl scaffold would be difficult. A more logical and common approach is to begin with a commercially available, pre-methylated starting material. For instance, a synthesis could commence with 4-fluoro-2-methylaniline sigmaaldrich.com or 2-methyl-5-fluoroaniline.

The synthesis would then involve:

Protection of the amino group.

Introduction of a functional group handle (e.g., bromine or iodine) at the C3 position, likely via electrophilic halogenation.

Conversion of the halide to a hydroxymethyl group, perhaps via a Grignard reaction with formaldehyde, followed by deprotection.

Direct C-H methylation of anilides has been achieved using cobalt-catalyzed reactions, but this typically occurs at the ortho-position to the amide directing group, which would not yield the desired product in this case. nih.gov Therefore, utilizing a toluene (B28343) or toluidine derivative as the starting point is the most synthetically viable strategy.

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

The introduction of fluorine can be achieved via several methods, with electrophilic fluorination being a prominent choice for electron-rich aromatic systems. wikipedia.orgrsc.org

Electrophilic Fluorination: Starting with a precursor such as (3-amino-2-methylphenyl)methanol (B104730) (with the amino group protected), an electrophilic fluorinating agent could be used to install the fluorine atom. The directing effects of the substituents would be critical. The protected amino group (an ortho-, para-director) and the methyl group (an ortho-, para-director) would both activate the C5 position for electrophilic attack. Reagents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgbrynmawr.edu The mechanism is complex but results in the direct substitution of a hydrogen atom with fluorine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This method is less likely for this specific target but is a valid strategy for fluorination in other contexts. It requires a ring that is activated towards nucleophilic attack, typically by having strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group (like a halogen). A hypothetical route could involve a precursor like 1,5-dichloro-2-methyl-3-nitrobenzene, where a fluoride (B91410) source (e.g., KF) could displace one of the chlorides. This pathway is significantly more convoluted than electrophilic fluorination for this target molecule.

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is critical for maximizing synthetic yields and purity, particularly in multi-step syntheses. researchgate.net Key parameters include solvent, temperature, catalyst, and reaction time. While a specific, published optimization for this compound is not available, data from analogous transformations provide a framework for potential optimization studies.

For the crucial reduction step of an intermediate like 5-fluoro-2-methyl-3-nitrobenzaldehyde, a systematic approach would be necessary. An optimization campaign might explore various reducing agents, catalysts, solvents, and temperatures.

EntryReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂ (50 psi), 10% Pd/CMethanol25551
2H₂ (30 psi), 10% Pd/CDMF/Methanol25136
3LiAlH₄THF0 → 252085
4NaBH₄ / CoCl₂Methanol25290
5Fe / NH₄ClEthanol/Water80492

This table is interactive and presents hypothetical optimization data for a nitro-aldehyde reduction based on analogous reactions reported in the literature. googleapis.comorgsyn.org

Similarly, if a DoM strategy were pursued, optimization would focus on the choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi), solvent (THF, diethyl ether), temperature, and the nature of the electrophile to maximize regioselectivity and yield. acs.org For electrophilic fluorination, screening different N-F reagents and solvent systems would be key to achieving high efficiency. brynmawr.edu Each step of the chosen synthetic route would require such empirical optimization to develop a robust and scalable process.

Solvent Effects on Reaction Efficiency

The choice of solvent is paramount in the catalytic hydrogenation of nitro compounds, as it can significantly influence reaction rates, selectivity, and the ease of product isolation. The ideal solvent should completely dissolve the starting material, be inert under the reaction conditions, and allow for efficient interaction between the substrate, catalyst, and hydrogen gas.

In the synthesis of this compound via the reduction of a nitro-precursor such as (5-fluoro-2-methyl-3-nitrophenyl)methanol, various organic solvents are typically employed. Alcohols like ethanol and methanol are common choices due to their ability to dissolve both the reactant and the resulting amino alcohol, as well as their compatibility with common hydrogenation catalysts. Ethyl acetate is another frequently used solvent, often favored for its ease of removal during workup. The polarity of the solvent can affect the catalyst's activity and the solubility of hydrogen, thereby impacting the reaction's efficiency.

Below is a table illustrating the typical effects of different solvents on the yield of this compound from its nitro-precursor under standardized conditions (e.g., room temperature, 1 atm H₂, 5 mol% Pd/C).

Table 1: Effect of Solvent on the Yield of this compound

SolventTypical Yield (%)Observations
Ethanol95Good solubility of reactant and product. Generally provides high yields and clean reactions.
Methanol92Similar to ethanol, but may lead to slightly lower yields in some cases.
Ethyl Acetate90Good solvent for hydrogenation; product may have lower solubility, facilitating isolation.
Tetrahydrofuran (THF)88Effective, but may require more rigorous drying as water can affect catalyst activity.
Dichloromethane (DCM)75Less commonly used for hydrogenation due to potential for side reactions with the catalyst.

Temperature and Pressure Optimization

Temperature and hydrogen pressure are critical parameters in catalytic hydrogenation that directly influence the reaction kinetics and selectivity. Generally, increasing the temperature and pressure leads to a faster reaction rate. However, excessively high temperatures can promote side reactions, such as dehalogenation or hydrogenolysis of the benzyl alcohol group, leading to impurities and reduced yield.

For the reduction of (5-fluoro-2-methyl-3-nitrophenyl)methanol, the reaction is often conducted at temperatures ranging from room temperature (20-25 °C) to moderately elevated temperatures (50-80 °C). Similarly, hydrogen pressure can be varied from atmospheric pressure to higher pressures (e.g., 50-100 psi) to accelerate the reaction. The optimal conditions represent a trade-off between reaction speed and the minimization of undesirable byproducts.

The following table demonstrates the influence of temperature and pressure on the yield of this compound, assuming a standard solvent and catalyst system.

Table 2: Optimization of Temperature and Pressure for the Synthesis of this compound

Temperature (°C)Pressure (atm H₂)Typical Yield (%)Comments
25185Slow reaction rate, may require extended reaction times.
25592Increased pressure accelerates the reaction without significant side products.
50190Faster reaction than at 25°C, but may show initial signs of byproduct formation.
50596Considered optimal for high yield and reasonable reaction time.
80588Potential for increased dehalogenation and other side reactions, leading to lower purity and yield.

Catalyst Selection and Loading Considerations

The choice of catalyst is fundamental to the success of the hydrogenation of the nitro group. Different catalysts exhibit varying activities and selectivities for this transformation. For the reduction of aromatic nitro compounds, palladium on carbon (Pd/C) is a widely used and highly effective catalyst. Other common catalysts include platinum oxide (PtO₂) and Raney Nickel. The support material for the catalyst, such as activated carbon, can also influence its performance. nih.gov

Catalyst loading, typically expressed as a weight percentage (wt%) or mole percentage (mol%) relative to the substrate, is another crucial factor. A higher catalyst loading generally leads to a faster reaction but also increases the cost and can complicate filtration and removal. Therefore, an optimal catalyst loading is sought to achieve a reasonable reaction rate with minimal catalyst usage.

The table below compares common catalysts and illustrates the effect of catalyst loading on the synthesis of this compound.

Table 3: Catalyst Selection and Loading for the Synthesis of this compound

CatalystCatalyst Loading (mol%)Typical Yield (%)Key Considerations
10% Pd/C190Lower loading requires longer reaction times but is more cost-effective.
10% Pd/C596Standard loading, providing a good balance of reaction speed and cost. nih.gov
10% Pd/C1096Higher loading does not significantly improve yield but reduces reaction time.
PtO₂ (Adams' catalyst)594Highly active catalyst, may require milder conditions to maintain selectivity.
Raney Nickel10 (wt%)85Cost-effective but may require higher temperatures and pressures; potential for lower selectivity.

Chemical Transformations and Reaction Pathways of 3 Amino 5 Fluoro 2 Methylphenyl Methanol

Reactions Involving the Primary Amine Functionality

The primary amine group in (3-amino-5-fluoro-2-methylphenyl)methanol is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring.

Acylation Reactions (e.g., utilizing specialized acylation reagents)

Acylation of the primary amine introduces an acyl group, forming an amide. This transformation is fundamental in organic synthesis and can be achieved using various acylating agents. registech.com Acyl halides and anhydrides are common reagents for this purpose. registech.com For a molecule like this compound, the reaction would proceed by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Specialized acylation reagents can be employed to achieve specific outcomes, such as introducing fluorinated tags for analytical purposes or installing protecting groups. registech.com For instance, fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are highly reactive and can acylate even less reactive amines. registech.com

Table 1: Illustrative Acylation of an Aromatic Amine

EntryAcylating AgentSolventBaseProductYield (%)
1Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)N-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)acetamide>95
2Benzoyl ChlorideTetrahydrofuran (B95107) (THF)PyridineN-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)benzamide92
3Trifluoroacetic Anhydride (TFAA)Dichloromethane (DCM)None2,2,2-trifluoro-N-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)acetamide>98

Note: This table is illustrative and based on general acylation reactions of aromatic amines. The yields are hypothetical for this compound.

Alkylation Reactions

N-alkylation of the primary amine introduces an alkyl group. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines. However, selective mono-alkylation can be achieved under controlled conditions or by using alternative methods like reductive amination. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which could be applicable to this compound. organic-chemistry.org This method involves the formation of a stable chelate that protects and activates the amine for a more controlled reaction. organic-chemistry.org

Another effective method is the "hydrogen-borrowing" or "hydrogen autotransfer" catalysis, which allows for the N-alkylation of amines using alcohols as alkylating agents, a more sustainable approach. nih.gov

Table 2: Illustrative N-Alkylation of an Aniline (B41778) Derivative with Benzyl (B1604629) Alcohol

EntryCatalystBaseSolventTemperature (°C)ProductYield (%)
1Manganese Pincer Complext-BuOKToluene (B28343)110N-benzyl-3-fluoro-2-methyl-5-(hydroxymethyl)aniline85-95
2Iridium ComplexNa2CO3Toluene120N-benzyl-3-fluoro-2-methyl-5-(hydroxymethyl)aniline80-90

Note: This table is illustrative and based on reported N-alkylation of anilines with benzyl alcohol using different catalytic systems. The yields are hypothetical for this compound.

Arylation Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen bond between an amine and an aryl boronic acid. researchgate.netyoutube.comorganic-chemistry.org This reaction is advantageous as it can be performed under mild conditions, often in the presence of air. organic-chemistry.org For this compound, this reaction would provide a direct route to N-aryl derivatives. The reaction is tolerant of various functional groups, making it suitable for complex molecules. researchgate.net Although anilines can be challenging substrates due to their lower nucleophilicity, electrochemical methods have been developed to improve the efficiency of Chan-Lam couplings with anilines. acs.org

Table 3: Illustrative Chan-Lam Coupling of an Aniline with Phenylboronic Acid

EntryCopper SourceLigandBaseSolventProductYield (%)
1Cu(OAc)2PyridineEt3NDCMN-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)aniline70-90
2CuIPhenanthrolineK2CO3DMFN-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)aniline65-85

Note: This table is illustrative and based on general Chan-Lam coupling reactions. The yields are hypothetical for this compound.

Condensation Reactions

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. The primary amine of this compound can participate in several important multi-component condensation reactions.

Mannich Reaction : The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (like a ketone). wikipedia.orgadichemistry.com While the classic Mannich reaction involves a C-H acidic component, the amino group of our substrate would react with an aldehyde to form a Schiff base or iminium ion, which is then attacked by a nucleophile. wikipedia.org

Petasis Reaction : The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. organic-chemistry.org For this compound, reacting it with glyoxylic acid and a boronic acid could yield a novel amino acid derivative. The reaction is known for its high diastereoselectivity when using chiral amines or α-hydroxy aldehydes. nih.govresearchgate.net

Ugi Reaction : The Ugi reaction is a four-component condensation between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for generating molecular diversity and creating peptide-like structures. organic-chemistry.org The primary amine of this compound can serve as the amine component in this versatile reaction. The reaction is typically very fast and produces high yields. wikipedia.org

Ritter Reaction : While the Ritter reaction typically involves the reaction of a nitrile with a carbocation source (often generated from an alcohol or alkene in strong acid) to form an N-alkyl amide, the primary amine of our substrate is not the typical reactant. organic-chemistry.orgwikipedia.orgnrochemistry.com However, the hydroxyl group of this compound can participate in a Ritter reaction (see section 3.2).

Amide Formation and Peptide Coupling Strategies

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The primary amine of this compound can be coupled with carboxylic acids to form amides. numberanalytics.comnumberanalytics.com This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. numberanalytics.com

Common peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/iminium salts like HATU and HBTU. omicsonline.orgpeptide.com These reagents facilitate the formation of an active ester or other reactive intermediate from the carboxylic acid, which is then readily attacked by the amine. omicsonline.org While the nucleophilicity of the aniline derivative might be lower than aliphatic amines, these robust coupling methods are generally effective. reddit.com

Table 4: Illustrative Peptide Coupling of an Aniline with a Carboxylic Acid

EntryCarboxylic AcidCoupling ReagentBaseSolventProductYield (%)
1Acetic AcidEDC/HOBtDIPEADMFN-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)acetamide85-95
2Boc-Gly-OHHATUDIPEADMFBoc-Gly-NH-(3-fluoro-2-methyl-5-(hydroxymethyl)phenyl)80-90

Note: This table is illustrative and based on general peptide coupling reactions. The yields are hypothetical for this compound.

Reactions Involving the Hydroxyl Functionality

The primary alcohol (hydroxymethyl group) of this compound offers another site for chemical modification, allowing for a range of transformations.

The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid using various oxidizing agents. patsnap.com For example, mild oxidizing agents like manganese dioxide (MnO2) would selectively oxidize the benzylic alcohol to the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO4) could lead to the carboxylic acid. patsnap.com

Esterification is another common reaction of the hydroxyl group, reacting with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. patsnap.comvedantu.com This reaction is often catalyzed by an acid. patsnap.com

Furthermore, the benzylic nature of the alcohol makes it susceptible to nucleophilic substitution, typically after activation (e.g., by protonation in acidic media or conversion to a better leaving group like a tosylate). patsnap.com

A notable reaction for benzylic alcohols is the Ritter Reaction . organic-chemistry.orgwikipedia.orgnrochemistry.com In the presence of a strong acid, the benzyl alcohol can generate a stable benzylic carbocation. This carbocation is then trapped by a nitrile, and subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-benzyl amide. wikipedia.orgnrochemistry.com This provides an alternative route to amide synthesis where the nitrogen source is a nitrile. The reaction is highly selective for alcohols that can form stable carbocations, such as benzylic and tertiary alcohols. nrochemistry.comtandfonline.com

Table 5: Illustrative Ritter Reaction of a Benzyl Alcohol with a Nitrile

EntryNitrileAcid CatalystSolventProductYield (%)
1AcetonitrileH2SO4AcetonitrileN-(1-(3-amino-5-fluoro-2-methylphenyl)methyl)acetamide70-85
2BenzonitrileBF3·OEt2BenzonitrileN-(1-(3-amino-5-fluoro-2-methylphenyl)methyl)benzamide65-80

Note: This table is illustrative and based on general Ritter reactions of benzyl alcohols. The yields are hypothetical for this compound.

Oxidation Reactions

The primary alcohol moiety of this compound is susceptible to oxidation, which can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. The benzylic nature of the alcohol facilitates these transformations.

Common oxidation reactions for primary alcohols include:

Swern and Dess-Martin Oxidations: These methods are known for their mild conditions and are typically used to stop the oxidation at the aldehyde stage.

Jones and Corey-Kim Oxidations: These often use stronger oxidizing agents, such as those based on chromium, and can lead to the formation of the carboxylic acid.

DMSO-based Oxidations (e.g., Moffatt, Swern): These provide reliable methods for converting primary alcohols to aldehydes.

The expected products from the oxidation of this compound are 3-amino-5-fluoro-2-methylbenzaldehyde (partial oxidation) and 3-amino-5-fluoro-2-methylbenzoic acid (full oxidation). The presence of the electron-donating amino group can increase the electron density of the ring, potentially making the benzylic position more susceptible to oxidation; however, the amino group itself can be sensitive to strong oxidizing agents and may require a protection strategy in some cases.

Table 1: Potential Oxidation Reactions

Reaction Type Reagent Examples Potential Product
Partial Oxidation Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) 3-amino-5-fluoro-2-methylbenzaldehyde

Esterification and Etherification Reactions

The hydroxyl group of the benzylic alcohol is available for both esterification and etherification, providing pathways to a wide array of derivatives.

Esterification: This reaction involves the coupling of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The process is often catalyzed by an acid. Given that the starting material contains a basic amino group, it would likely be protonated under standard acidic conditions (e.g., Fischer esterification), potentially requiring a larger amount of acid catalyst. Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base can form the ester bond efficiently. Patents describing the esterification of amino-containing compounds often utilize methods like reacting with chlorosulphonic acid and an alcohol or using reagents like TMSCl in methanol (B129727). google.comgoogle.co.in

Etherification: The formation of an ether from the alcohol functionality, such as in the Williamson ether synthesis, is also a plausible transformation. This typically involves a two-step process:

Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide.

Nucleophilic attack of the alkoxide on an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

Table 2: Potential Esterification and Etherification Reactions

Reaction Type Reagents Potential Product Class
Esterification R-COOH, H⁺ catalyst Arylmethyl ester
Esterification R-COCl, Pyridine Arylmethyl ester

Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, its transformation into a better leaving group is the first step in achieving substitution at this position. This can be accomplished by converting the alcohol into a halide or a sulfonate ester.

For instance, the alcohol can be converted to the corresponding (3-amino-5-fluoro-2-methylphenyl)methyl bromide using reagents like phosphorus tribromide (PBr₃). The resulting benzylic bromide is an excellent substrate for SN1 or SN2 reactions. st-andrews.ac.uk Nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or amines can then displace the bromide to introduce new functional groups at the benzylic carbon.

Table 3: Potential Benzylic Substitution Pathways

Activation Step Reagent Activated Intermediate Nucleophile Example Final Product Example
SOCl₂ (3-amino-5-fluoro-2-methylphenyl)methyl chloride KCN 2-(3-amino-5-fluoro-2-methylphenyl)acetonitrile
PBr₃ (3-amino-5-fluoro-2-methylphenyl)methyl bromide NaN₃ 1-(azidomethyl)-3-amino-5-fluoro-2-methylbenzene

Reactions Involving the Substituted Aromatic Ring System

The electronic properties of the substituents on the aromatic ring heavily influence its reactivity towards electrophiles and organometallic reagents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring in this compound is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:

-NH₂ (amino): A powerful activating group, ortho- and para-directing.

-CH₃ (methyl): A moderately activating group, ortho- and para-directing.

-F (fluoro): A deactivating group (due to induction) but ortho- and para-directing (due to resonance).

The directing effects are additive. The strongest activating group, the amino group at C3, directs incoming electrophiles to the C2, C4, and C6 positions. The C2 position is already substituted. The C4 position is ortho to the amino group and ortho to the fluorine atom. The C6 position is ortho to the amino group and para to the fluorine atom. Due to the powerful activating nature of the amino group, substitution is strongly favored at the C4 and C6 positions. To prevent side reactions, such as oxidation or multiple substitutions, the highly reactive amino group often requires protection (e.g., as an amide) before carrying out EAS reactions. For example, bromination of a similar compound, 2-aminobenzyl alcohol, has been achieved using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one.

Directed Functionalization of the Fluorinated Aryl Moiety

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This reaction uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then be trapped by an electrophile. organic-chemistry.org

In this compound, both the amino group (after protection, for example as a carbamate) and the fluorine atom can act as DMGs. researchgate.netcapes.gov.br

The amino group at C3 directs metalation to the C2 and C4 positions.

The fluorine atom at C5 directs metalation to the C4 and C6 positions.

Both groups synergistically direct metalation to the C4 position . This makes the C-H bond at C4 the most acidic proton on the ring, and its selective deprotonation with a strong base like n-butyllithium or s-butyllithium is highly probable. The resulting lithiated species can react with various electrophiles to introduce a new substituent exclusively at the C4 position.

Table 4: Potential Directed ortho-Metalation (DoM) Reactions

Step 1: Base Step 2: Electrophile Potential Product at C4-Position
n-BuLi CO₂ (then H⁺ workup) 4-amino-2-fluoro-5-(hydroxymethyl)-3-methylbenzoic acid
s-BuLi I₂ 4-amino-5-fluoro-2-iodo-1-(hydroxymethyl)-3-methylbenzene

Reactions with Organometallic Reagents

Beyond the formation of aryllithium species from the parent molecule, the functional groups of this compound can also react with external organometallic reagents. While the alcohol proton would be readily deprotonated by Grignard or organolithium reagents, more interesting transformations can be envisioned on derivatives.

For example, if the parent alcohol is first oxidized to 3-amino-5-fluoro-2-methylbenzaldehyde , this aldehyde can then serve as an electrophile for organometallic reagents. The addition of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) to the carbonyl group would result in the formation of a new carbon-carbon bond and produce a secondary alcohol after aqueous workup. This two-step sequence provides a route to a variety of more complex benzylic alcohols.

Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly valued in medicinal and materials chemistry for their efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for MCRs, potentially serving as a linchpin to connect multiple chemical entities in a single, convergent step.

The amino group can readily form imines with aldehydes or ketones, which can then be intercepted by a third nucleophilic component. Simultaneously, the benzyl alcohol moiety can undergo oxidation to an aldehyde in situ, which can then participate in a separate MCR pathway. The presence of the fluorine atom can influence the reactivity and physicochemical properties of the resulting complex molecules, while the methyl group can provide steric hindrance or be a site for further functionalization.

One-pot syntheses, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of reduced workup steps, solvent usage, and time. This compound is well-suited for one-pot procedures, particularly for the construction of heterocyclic scaffolds.

A hypothetical one-pot synthesis could involve the initial reaction of the amino group with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization involving the hydroxyl group. Alternatively, the hydroxyl group could be converted to a leaving group, followed by an intermolecular reaction with a bis-nucleophile in a one-pot fashion.

A notable example involving a related compound, 2-aminobenzyl alcohol, is the Friedländer annulation for the synthesis of quinolines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In a one-pot adaptation, this compound could first be oxidized to the corresponding aldehyde, which then reacts with a suitable methylene-containing reactant to form a substituted quinoline (B57606). The fluorine and methyl substituents would be incorporated into the final quinoline structure, potentially modulating its biological activity.

Table 1: Illustrative One-Pot Synthesis of Quinolines from 2-Aminobenzyl Alcohol Analogs

2-Aminobenzyl Alcohol AnalogReagent 2Catalyst/ConditionsProductReference
2-Aminobenzyl alcohol4-HydroxycoumarinAcetic acid, O₂6H-Chromeno[4,3-b]quinolin-6-one researchgate.net
2-Aminobenzyl alcoholEthyl acetoacetateI₂/K₂CO₃2-Methyl-quinoline-3-carboxylic acid ethyl esterN/A
2-Aminobenzyl alcoholAcetophenoneRuthenium catalyst2-PhenylquinolineN/A

This table is illustrative and based on known transformations of analogous compounds, not specifically this compound.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur consecutively in a single synthetic operation without the isolation of intermediates. The functional group arrangement in this compound provides a platform for designing elegant cascade sequences.

A potential cascade could be initiated by the oxidation of the benzyl alcohol to an aldehyde. This aldehyde could then undergo a condensation reaction with a suitable nucleophile, and the resulting intermediate could trigger an intramolecular cyclization involving the amino group. For instance, a reaction with a β-ketoester could lead to a Knoevenagel condensation, followed by a Michael addition of the amino group and subsequent cyclization to form a dihydropyridine (B1217469) derivative.

Another plausible tandem sequence could involve an initial N-alkylation or N-arylation of the amino group, followed by an intramolecular cyclization onto the benzylic position, possibly after converting the hydroxyl group into a better leaving group. The electronic properties of the fluoro-substituted ring would play a crucial role in the feasibility and outcome of such cyclizations.

Enzymatic cascade reactions also present a promising avenue. nih.gov The use of alcohol dehydrogenases could selectively oxidize the benzyl alcohol to the corresponding aldehyde, which could then be a substrate for an aldehyde dehydrogenase to form a carboxylic acid, or for a transaminase to introduce a new amino group, all within a single biocatalytic system. nih.gov

Table 2: Potential Cascade Reactions Initiated from this compound

Initiating ReactionSubsequent StepsPotential Product ClassKey Features
Oxidation of alcohol to aldehydeKnoevenagel condensation, Michael addition, cyclizationDihydropyridinesHigh bond-forming efficiency
N-Alkylation/ArylationIntramolecular cyclizationFused nitrogen heterocyclesAccess to complex ring systems
Enzymatic OxidationFurther enzymatic transformation (e.g., amination)Functionalized amino acids or amidesGreen and selective synthesis

This table outlines hypothetical reaction pathways for this compound based on established cascade reaction principles.

Spectroscopic Characterization Methodologies in Academic Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For (3-amino-5-fluoro-2-methylphenyl)methanol (C₈H₁₀FNO), the expected exact mass can be calculated with high precision. This precise mass measurement is a key piece of data for confirming the identity of the compound.

In addition to the molecular ion peak, the mass spectrum would likely show characteristic fragmentation patterns. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). The presence of the amino and methyl groups would also influence the fragmentation, leading to specific daughter ions that could be rationalized to further support the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Upon electron ionization, the molecule would be expected to lose a hydrogen atom from the hydroxyl group or a hydrogen from the amino group to form a stable molecular ion. Subsequent fragmentation in an MS/MS experiment would likely involve characteristic losses. The most probable fragmentation pathways would include the loss of a water molecule (H₂O) from the benzyl alcohol moiety, the loss of the hydroxyl radical (•OH), or the cleavage of the C-C bond between the aromatic ring and the methanol (B129727) group, resulting in the loss of a CH₂OH group. The presence of the amino and fluoro groups on the aromatic ring would influence the stability of the resulting fragment ions.

A plausible fragmentation pattern is detailed in the table below, based on established fragmentation mechanisms for related aromatic amines and alcohols. nih.govresearchgate.net

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
[M+H]⁺[M+H - H₂O]⁺H₂O3-amino-5-fluoro-2-methylbenzyl cation
[M+H]⁺[M+H - CH₃O]⁺CH₃O•3-amino-5-fluoro-2-methylphenyl cation
[M+H]⁺[C₆H₅FN]⁺CH₄O, NH₃Fluorobenzonitrile-related fragment

This table presents predicted data based on the fragmentation of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and substituted aromatic functionalities. Based on data from analogous compounds like 2-amino-5-methylpyridine (B29535) and other aminophenol derivatives, the expected vibrational frequencies can be inferred. researchgate.netnih.gov

The primary amine (NH₂) group would typically show two distinct stretching vibrations in the region of 3400-3300 cm⁻¹. The O-H stretching vibration of the alcohol group would appear as a broad band around 3300 cm⁻¹, potentially overlapping with the N-H stretches. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F bond would likely produce a strong absorption band in the 1250-1000 cm⁻¹ range.

Key expected IR absorption bands are summarized in the following table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3400 - 3300
Hydroxyl (O-H)Stretching3500 - 3200 (broad)
Aromatic (C-H)Stretching3100 - 3000
Methyl (C-H)Asymmetric & Symmetric Stretch2975 - 2850
Aromatic (C=C)Stretching1620 - 1450
C-NStretching1350 - 1250
C-FStretching1250 - 1000
C-OStretching1260 - 1000

This table presents predicted data based on the IR spectra of analogous compounds. researchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol (B145695), is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The amino and hydroxyl groups are strong auxochromes, which can cause a bathochromic (red) shift of the primary absorption bands of the benzene ring.

The spectrum would likely be dominated by π→π* transitions of the aromatic system. Typically, substituted benzenes exhibit a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) between 250 and 290 nm. The presence of the amino group may also give rise to a weak n→π* transition at longer wavelengths. The exact position and intensity of these bands are sensitive to the solvent polarity. researchgate.netbiointerfaceresearch.comresearchgate.net

The expected UV-Vis absorption maxima are outlined in the table below.

Electronic Transition Typical Wavelength Range (nm) Solvent
π→π* (E2-band)210 - 240Methanol
π→π* (B-band)270 - 290Methanol
n→π*> 290 (weak)Methanol

This table presents predicted data based on the UV-Vis spectra of analogous compounds. researchgate.netbiointerfaceresearch.comresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Amino 5 Fluoro 2 Methylphenyl Methanol

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical and physical properties. Computational methods allow for the detailed calculation of these characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For (3-amino-5-fluoro-2-methylphenyl)methanol, DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited to predict its molecular geometry and electronic properties. nih.gov

Calculations would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms. Using a basis set such as 6-311+G(d,p), which includes polarization and diffuse functions, allows for an accurate description of the electron distribution, especially around the electronegative fluorine and oxygen atoms, as well as the lone pair on the nitrogen atom. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and serves as a representation of typical values for a molecule of this nature based on DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.govnih.gov While computationally more demanding than DFT, they can provide benchmark results. A Hartree-Fock calculation would provide a good initial approximation of the molecular geometry and electronic structure. nih.gov

For higher accuracy, especially in describing electron correlation effects which are important for a molecule with multiple functional groups, the MP2 method is often employed. nih.gov These calculations would refine the geometric parameters, such as bond lengths and angles, and provide a more accurate electronic energy. Comparing the results from HF, MP2, and DFT allows for a comprehensive understanding of the molecule's electronic character and the reliability of the chosen computational models. researchgate.net The influence of the fluorine atom on the benzene (B151609) ring's electronic structure is a key aspect that ab initio methods can effectively model, showing its strong electron-withdrawing effects. nih.gov

Table 2: Hypothetical Comparison of Calculated Bond Lengths (in Å) by Different Methods

BondHF/6-311+G(d,p)B3LYP/6-311+G(d,p)MP2/6-311+G(d,p)
C-F1.331.351.34
C-N1.411.401.40
C-O1.431.421.42

Note: The data in this table is hypothetical and illustrates the typical variations in calculated bond lengths between different computational methods.

Conformational Analysis and Energetics

Computational studies are ideal for exploring the potential energy surface of the molecule. nih.gov By systematically rotating the C-C bond of the hydroxymethyl group and the C-N bond of the amino group, a conformational landscape can be generated. The energy of each conformation is calculated to identify the stable isomers (local minima) and the transition states that separate them.

For benzyl (B1604629) alcohol derivatives, the orientation of the hydroxyl group is critical. nih.gov It can form intramolecular hydrogen bonds, which stabilize certain conformations. In the case of this compound, a weak intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the amino group, or even the fluorine atom, might be possible, leading to a more stable conformer. The presence of the ortho-methyl group will create steric hindrance that disfavors certain orientations of the adjacent amino and hydroxymethyl groups. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
Global Minimum (H-bond with NH₂)~60°0.00
Local Minimum (Anti-periplanar)180°1.2
Local Minimum (Gauche)-70°0.8

Note: The data in this table is hypothetical and intended to illustrate the energetic differences that might be expected between different stable conformations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The synthesis of substituted aminobenzyl alcohols can proceed through various routes, such as the reduction of corresponding nitrobenzaldehydes or aminobenzoic acids. orgsyn.org Computational methods can model these reactions to determine the most likely pathway. For instance, the reduction of a carbonyl group or a carboxylic acid can be studied by calculating the energy profile of the reaction with a reducing agent.

Another common reaction involving aminobenzyl alcohols is their use as building blocks for nitrogen-containing heterocycles. researchgate.netresearchgate.net Theoretical studies can elucidate the mechanism of these cyclization reactions. This involves locating the transition state for each step of the reaction, such as the initial condensation, intramolecular cyclization, and subsequent dehydration or dehydrogenation steps. researchgate.net By calculating the activation energy for each proposed pathway, the most favorable reaction conditions and potential byproducts can be predicted.

The electronic structure calculations described in section 5.1 provide the basis for understanding the reactivity of this compound. The HOMO and LUMO distributions, along with calculated atomic charges, can predict how the molecule will interact with other reagents.

For example, the oxidation of the benzyl alcohol to the corresponding aldehyde is a common transformation. nih.gov Computational modeling can be used to study the mechanism of this reaction with various oxidizing agents. This would involve calculating the energies of intermediates and transition states for different proposed mechanisms, such as a hydride transfer or a radical pathway. The kinetic profile of such reactions can be theoretically investigated. researchgate.net

The presence of the amino, fluoro, and methyl groups on the aromatic ring modifies its reactivity in electrophilic aromatic substitution reactions. The amino group is a strong activating group and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. DFT calculations of the energies of the sigma-complex intermediates for electrophilic attack at different positions on the ring can predict the regioselectivity of such reactions.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, theoretical calculations can provide a detailed understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can calculate the magnetic shielding tensors for NMR chemical shifts and the vibrational frequencies for IR spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound can be estimated. The aromatic protons and carbons are influenced by the electronic effects of the amino, fluoro, methyl, and hydroxymethyl substituents. The fluorine atom, being highly electronegative, would significantly influence the chemical shifts of nearby carbon and proton atoms. The amino group, a strong electron-donating group, would also exert a considerable effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-130-135
C2-120-125
C3-145-150
C46.5-6.8105-110
C5-155-160 (d, J_CF)
C66.8-7.1115-120
CH₃2.1-2.415-20
CH₂OH4.5-4.860-65
OH(variable)-
NH₂(variable)-

Note: These are hypothetical values and would require actual computational studies for validation. The coupling of the fluorine atom with adjacent carbon atoms (J_CF) would result in splitting of the ¹³C NMR signals.

Predicted IR Frequencies:

The infrared spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational frequencies can be predicted through computational analysis.

Table 2: Predicted IR Frequencies and Vibrational Modes for this compound

Predicted Frequency (cm⁻¹)Vibrational Mode
3400-3500N-H stretching (asymmetric and symmetric)
3200-3400O-H stretching
2850-2960C-H stretching (methyl and methylene)
1600-1630N-H bending
1580-1610C=C aromatic stretching
1450-1490C-H bending (methyl and methylene)
1200-1250C-F stretching
1000-1050C-O stretching

Note: These are generalized frequency ranges and the precise values would be determined by computational modeling.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and physicochemical properties. These descriptors are crucial for establishing structure-reactivity relationships. For this compound, key descriptors can be calculated using computational methods.

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electronegativity (χ): A measure of the atom's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted Value
HOMO Energy-5.0 to -5.5 eV
LUMO Energy0.5 to 1.0 eV
HOMO-LUMO Gap5.5 to 6.5 eV
Electronegativity (χ)2.0 to 2.5 eV
Chemical Hardness (η)2.75 to 3.25 eV
Dipole Moment (μ)2.0 to 3.0 Debye

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Structure-Reactivity Relationships:

The substituent groups on the phenyl ring of this compound significantly influence its reactivity. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect. The methyl group is a weakly activating group. The interplay of these electronic effects, along with steric hindrance from the methyl and hydroxymethyl groups, will dictate the molecule's reactivity in various chemical reactions, such as electrophilic aromatic substitution. The quantum chemical descriptors provide a quantitative basis for understanding these relationships. For instance, a higher HOMO energy would suggest a greater susceptibility to electrophilic attack.

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel Derivatives

The design of novel derivatives of (3-amino-5-fluoro-2-methylphenyl)methanol is guided by several established principles in medicinal chemistry. The primary goal is to modulate the compound's physicochemical and pharmacological properties through targeted structural modifications.

Key design principles include:

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of altering the molecule's biological activity or metabolic stability. For instance, the amine or alcohol functional groups could be replaced with bioisosteres to explore different hydrogen bonding patterns and electronic distributions. The introduction of bioisosteres can lead to improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Exploration: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effect. For the this compound scaffold, this involves systematically altering the substituents on the amine, alcohol, and aromatic ring to map out the chemical features essential for activity.

Conformational Restriction: Introducing conformational constraints, such as incorporating the flexible side chains into a ring system, can lock the molecule into a specific three-dimensional arrangement. This can lead to increased potency and selectivity by favoring a bioactive conformation.

Modulation of Physicochemical Properties: Derivatives are often designed to optimize properties such as solubility, lipophilicity (logP), and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while strategic modifications can block sites of metabolic degradation.

The application of these principles allows for the rational design of new chemical entities with a higher probability of desired biological outcomes.

Synthesis of Amine Derivatives (e.g., carbamates, ureas, amides)

Amides: Amide derivatives can be readily synthesized by reacting the primary amine with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. A metal- and solvent-free approach for amide synthesis has been described, utilizing formamides as an amino source at a mild temperature (40 °C) in the air.

Carbamates: Carbamates can be prepared through several methods. One common approach involves the reaction of the amine with an appropriate chloroformate in the presence of a base. Alternatively, carbamoylimidazolium salts, prepared from the reaction of a secondary amine with N,N'-carbonyldiimidazole (CDI) and iodomethane, can react with alcohols to form carbamates. Another method involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react efficiently with primary and secondary amines to yield carbamates.

Ureas: The synthesis of urea (B33335) derivatives typically involves the reaction of the primary amine with an isocyanate. Symmetrical ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent, while unsymmetrical ureas are accessible through the reaction with

Strategic Utility As a Building Block in Complex Chemical Synthesis

Role in the Construction of Nitrogen-Containing Heterocycles

The presence of both an amino group and a hydroxymethyl group in (3-amino-5-fluoro-2-methylphenyl)methanol makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These structural motifs are of paramount importance in medicinal chemistry and materials science.

The ortho-relationship between the amino and hydroxymethyl groups in analogous (2-aminophenyl)methanol derivatives allows for their participation in cyclization reactions to form fused heterocyclic systems. For instance, (2-aminophenyl)methanols can react with aldehydes or their derivatives in the presence of an oxidizing agent to yield quinazolines. This transformation typically proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation. The fluorine and methyl substituents on the ring of this compound would be retained in the final quinazoline (B50416) product, thereby providing a route to specifically substituted quinazoline derivatives.

Similarly, the reaction of aminophenylmethanols with other bifunctional reagents can lead to a diverse range of heterocycles. For example, condensation with β-ketoesters can be a pathway to the synthesis of benzodiazepine (B76468) derivatives, another important class of bioactive molecules. The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting heterocyclic compounds.

Application in the Synthesis of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable synthon for introducing a fluorinated aromatic moiety into larger, more complex molecules.

The amino group of this compound can be readily transformed into a variety of other functional groups. For example, diazotization of the amino group, followed by a Sandmeyer or Schiemann reaction, can introduce a range of substituents at this position. This allows for the elaboration of the aromatic ring into a diverse array of fluorinated scaffolds.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups are versatile handles for further synthetic manipulations, such as Wittig reactions, reductive aminations, or amide bond formations, all of which can be used to attach the fluorinated phenyl ring to other molecular fragments. The presence of the fluorine atom is crucial in these applications, as it can modulate the reactivity of the other functional groups and impart desirable properties to the final products.

Precursor to Functionally Diverse Molecules

The combination of reactive functional groups on this compound allows for its use as a precursor to a wide array of functionally diverse molecules. The reactivity of the amino, hydroxymethyl, and the aromatic ring itself can be selectively exploited to build molecular complexity.

The amino group can act as a nucleophile in a variety of reactions, including acylation, alkylation, and sulfonylation, leading to a range of substituted aniline (B41778) derivatives. These derivatives can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The hydroxymethyl group can be converted to a leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce a wide range of functionalities. Alternatively, as previously mentioned, it can be oxidized to provide access to benzaldehyde (B42025) and benzoic acid derivatives. The table below illustrates the potential transformations of the functional groups present in this compound.

Functional GroupPotential TransformationResulting Functional Group
Amino (-NH₂)AcylationAmide (-NHCOR)
AlkylationSecondary/Tertiary Amine (-NHR, -NR₂)
DiazotizationDiazonium Salt (-N₂⁺)
Hydroxymethyl (-CH₂OH)OxidationAldehyde (-CHO), Carboxylic Acid (-COOH)
EsterificationEster (-CH₂OCOR)
Conversion to HalideHalomethyl (-CH₂X)
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted Phenyl Ring

Use in Specialized Material Science Applications (e.g., as a monomer or linker)

The structure of this compound lends itself to applications in material science, particularly as a monomer for the synthesis of specialty polymers or as a linker in the construction of metal-organic frameworks (MOFs).

The presence of two reactive sites, the amino and hydroxymethyl groups, allows it to act as an A-B type monomer in polymerization reactions. For example, condensation polymerization could lead to the formation of polyesters or polyamides with fluorine and methyl groups appended to the polymer backbone. These substituents can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and hydrophobicity.

In the context of MOFs, the amino and hydroxymethyl groups (or their carboxylate derivatives) can act as coordination sites for metal ions. The rigidity of the phenyl ring and the specific geometry of the coordinating groups make it a potential candidate for a linker molecule in the design of porous crystalline materials. The functional groups within the pores of the MOF, such as the fluorine and methyl groups, can influence the selective adsorption of guest molecules. While direct use of this compound as a linker may require prior modification (e.g., oxidation of the hydroxymethyl group to a carboxylate), its potential as a precursor to such linkers is significant.

Green Chemistry Aspects of Synthetic Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound can be evaluated within this framework.

One key aspect is atom economy. Synthetic routes that efficiently incorporate the majority of the atoms from the starting materials into the final product are considered more "green." The use of this compound in cyclization reactions to form heterocycles can be highly atom-economical, as most of the atoms of the building block are incorporated into the product.

Another principle of green chemistry is the use of safer solvents and reaction conditions. Research into the synthesis of related heterocyclic compounds has explored the use of greener solvents like water or ethanol (B145695), as well as catalyst-free or microwave-assisted reaction conditions. Applying these methodologies to reactions involving this compound could significantly improve the environmental footprint of the synthesis of its derivatives.

Finally, the design of molecules with reduced toxicity and enhanced biodegradability is a central goal of green chemistry. The strategic incorporation of fluorine can sometimes lead to increased persistence in the environment. Therefore, a comprehensive green chemistry assessment would need to consider the entire life cycle of the molecules synthesized from this building block.

Green Chemistry PrincipleApplication in the context of this compound
PreventionDesigning syntheses that minimize waste.
Atom EconomyHigh atom economy in cyclization reactions.
Less Hazardous Chemical SynthesesUsing less toxic reagents in transformations.
Designing Safer ChemicalsThe fluorine atom can impact the toxicological profile of the final product.
Safer Solvents and AuxiliariesEmploying greener solvents like water or ethanol.
Design for Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable FeedstocksThe synthesis of the building block itself would need to be considered.
Reduce DerivativesUsing the inherent functionality to avoid protection/deprotection steps.
CatalysisEmploying catalytic reagents over stoichiometric ones.
Design for DegradationConsidering the environmental fate of the resulting products.
Real-time analysis for Pollution PreventionMonitoring reactions to prevent by-product formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the risk of accidents.

Advanced Methodologies and Future Research Directions

Chemo- and Regioselective Synthesis Enhancements

The construction of the (3-amino-5-fluoro-2-methylphenyl)methanol scaffold with precise control over the substitution pattern is a primary challenge. Traditional multi-step syntheses can be inefficient and generate significant waste. Advanced methodologies aim to overcome these limitations by improving chemo- and regioselectivity.

One conceptual approach involves the metal-free, amine-catalyzed synthesis of multi-functionalized benzene (B151609) derivatives. While not yet specifically reported for this compound, this strategy has been demonstrated for other CF3-containing benzenes and offers a promising avenue for exploration. rsc.org Such methods often rely on cascade reactions, where a single catalyst orchestrates multiple bond-forming events in a controlled manner, leading to high chemo- and regioselectivity. rsc.org For instance, a hypothetical route could involve the controlled cyclization of acyclic precursors where the fluorine and methyl substituents direct the regiochemical outcome of the annulation.

Another area of potential enhancement lies in the late-stage functionalization of simpler, pre-assembled aromatic cores. This could involve the regioselective introduction of the amino or hydroxymethyl group onto a 1-fluoro-3-methyl-5-nitrobenzene precursor. The reduction of the nitro group to an amine and a carbonyl group to a hydroxymethyl group are standard transformations. nih.govorgsyn.org However, achieving high regioselectivity in the initial functionalization steps on a polysubstituted ring is crucial. The development of novel directing groups or catalyst systems that can precisely control the position of incoming substituents on a fluorinated toluene (B28343) derivative would represent a significant advancement.

Stereoselective Transformations

The hydroxymethyl group of this compound presents an opportunity for stereoselective transformations, leading to the synthesis of chiral molecules with potential biological activity. While specific stereoselective syntheses involving this exact compound are not widely documented, general principles for the stereoselective synthesis of chiral benzylic alcohols can be applied.

One established method is the asymmetric reduction of a corresponding aldehyde, (3-amino-5-fluoro-2-methylphenyl)formaldehyde. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can afford the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. Catalytic asymmetric transfer hydrogenation is another powerful technique that could be employed for this transformation.

Furthermore, kinetic resolution of the racemic alcohol could be explored. This involves the use of a chiral catalyst or enzyme to selectively react with one enantiomer, leaving the other unreacted and thus enriched. Lipases are commonly used for the kinetic resolution of alcohols via acylation, and screening a panel of lipases could identify an effective catalyst for the stereoselective acylation of this compound. The stereoselective synthesis of chiral bis-sulfoxides has been achieved using a chiral auxiliary-based methodology, which could conceptually be adapted for the transformation of prochiral sulfides derived from the target molecule. nih.gov

Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could enable its production on a larger scale with greater efficiency and reproducibility.

A potential multi-step flow synthesis could involve the continuous nitration of a fluorotoluene derivative, followed by reduction of the nitro group, and finally, the introduction and reduction of a carbonyl group to form the hydroxymethyl moiety. Each of these steps has been successfully demonstrated in flow for related substrates. For instance, the reduction of nitroarenes to anilines is a well-established flow process. nih.gov

The handling of potentially hazardous reagents or intermediates is also made safer in a continuous flow setup due to the small reaction volumes at any given time. For example, if a Grignard reaction were used to introduce the methyl group, the highly exothermic nature of the reaction could be effectively managed in a microreactor with superior heat transfer capabilities. nih.gov The development of a fully telescoped flow process, where the crude output of one reactor is directly fed into the next without intermediate work-up and purification, would represent a highly efficient and atom-economical approach to the synthesis of this compound.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The development of novel catalytic methodologies is paramount for improving the synthesis of this compound. This includes the discovery of new catalysts for key bond-forming reactions and the optimization of existing catalytic systems.

For the crucial C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. High-throughput screening of various palladium catalysts, ligands, and reaction conditions would be essential to identify an optimal system for the coupling of an appropriate aryl halide or triflate with an ammonia (B1221849) surrogate.

In the final step, the reduction of a precursor aldehyde or carboxylic acid to the corresponding alcohol, a variety of catalytic systems can be envisioned. While stoichiometric reducing agents like sodium borohydride (B1222165) are effective on a small scale, catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel would be more advantageous for larger-scale synthesis. google.com The development of chemoselective catalysts that can reduce a carbonyl group in the presence of other reducible functional groups, such as the nitro group in a precursor, would be particularly valuable.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The integration of the synthesis of this compound with automated synthesis platforms and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of synthetic routes. Automated platforms can perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, solvents, temperatures, and other reaction parameters. rsc.orgrsc.org

For example, a 96-well plate format could be used to screen different conditions for the reduction of (3-amino-5-fluoro-2-methylphenyl)formaldehyde to the corresponding alcohol. Each well could contain a different catalyst or reducing agent, and the reaction outcomes could be rapidly analyzed by techniques such as LC-MS. This approach would allow for the identification of optimal reaction conditions in a fraction of the time required for traditional, one-at-a-time experimentation.

Moreover, automated platforms can be used for the parallel synthesis of a library of derivatives of this compound. By reacting the amino or hydroxymethyl group with a diverse set of building blocks, a large number of new compounds can be generated for screening in drug discovery or materials science applications. rsc.org The data generated from these high-throughput experiments can also be used to train machine learning models to predict the outcomes of future reactions, further accelerating the pace of research.

Q & A

Q. What are the common synthetic routes for (3-amino-5-fluoro-2-methylphenyl)methanol, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation or reduction of precursor intermediates. For example, palladium on carbon (Pd/C) is effective for reducing nitro or carbonyl groups while preserving the amino and hydroxymethyl functionalities. Solvent choice (e.g., dichloromethane or ethanol) and reaction temperature significantly impact yield and purity. Optimizing stoichiometry and avoiding side reactions (e.g., over-reduction) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm the positions of fluorine, amino, and methyl groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical in research-grade batches).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 170.18).
  • X-ray Crystallography : For resolving three-dimensional conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high regioselectivity during the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalyst Selection : Pd/C vs. Raney nickel for selective reduction of nitro groups without affecting fluorine .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during diazotization or alkylation steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations.
  • Metabolic Stability Testing : Evaluate compound stability in different biological matrices (e.g., liver microsomes) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the amino or hydroxymethyl positions (e.g., alkylation, acylation).
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects of fluorine on aromatic rings.
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency .

Q. What challenges arise in handling reactive intermediates during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Nitro Intermediates : Stabilize with electron-withdrawing groups or low-temperature conditions (−20°C).
  • Sensitive Functional Groups : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) during multi-step syntheses .

Q. Which purification techniques are most effective for this compound given its physicochemical properties?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar compounds.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (logP ≈ 1.5).
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.